molecular formula C9H11F3N2 B8197385 (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline

Cat. No.: B8197385
M. Wt: 204.19 g/mol
InChI Key: SPYLLSKIPZGXNM-RXMQYKEDSA-N
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Description

Chemical Identity and Nomenclature

Structural Characteristics

(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline features a benzene ring substituted at the 3-position with a (R)-1-aminoethyl group and at the 5-position with a trifluoromethyl (-CF₃) group. The chiral center at the aminoethyl side chain confers stereoselective properties critical for its role in asymmetric synthesis. The IUPAC name systematically describes this arrangement:

  • Parent structure : Aniline (aminobenzene)
  • Substituents :
    • 3-position: (R)-1-aminoethyl (-CH(NH₂)CH₃)
    • 5-position: Trifluoromethyl (-CF₃)

The SMILES notation NC1=CC(C(F)(F)F)=CC([C@H](N)C)=C1 explicitly denotes the stereochemistry at the chiral center.

Table 1: Key Physical and Chemical Properties
Property Value Source
Molecular Formula C₉H₁₁F₃N₂
Molecular Weight 204.19 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 254.8 ± 40.0 °C (760 mmHg)
Flash Point 112.2 ± 18.0 °C
Refractive Index 1.51
Hazard Statements H302 (harmful if swallowed), H314 (causes severe skin burns)

The compound’s physicochemical profile, including its moderate boiling point and density, aligns with typical aromatic amines but with enhanced lipophilicity due to the -CF₃ group.

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-5H,13-14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLLSKIPZGXNM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Alkylation

A prominent approach to installing the (R)-configured aminoethyl group involves asymmetric alkylation of a trifluoromethyl-substituted aniline precursor. In this method, a chiral auxiliary directs the stereoselective formation of the ethylamine side chain. For instance, a Schiff base derived from 5-(trifluoromethyl)aniline and a chiral ketone (e.g., (R)-2-phenylglycinol) can undergo alkylation with ethyl bromide under basic conditions. Subsequent hydrolysis releases the target amine with retained stereochemistry.

Key steps include:

  • Schiff Base Formation : 5-(Trifluoromethyl)aniline reacts with (R)-2-phenylglycinol in toluene under reflux to form a chiral imine .

  • Alkylation : The imine intermediate is treated with ethyl bromide and lithium hexamethyldisilazide (LiHMDS) at −78°C, achieving >90% diastereomeric excess (de) .

  • Hydrolysis : Acidic cleavage (HCl, H₂O) yields (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline with 85–90% enantiomeric excess (ee) .

This method leverages the auxiliary’s rigidity to enforce facial selectivity during alkylation, though the requirement for stoichiometric chiral reagents limits scalability.

Metallaphotoredox Multicomponent Amination

Recent advances in photoredox catalysis enable modular assembly of trifluoromethylated anilines. A metallaphotoredox strategy reported by Nature Communications employs 3,3,3-trifluoropropene, nitroarenes, and tertiary alkylamines to construct N-trifluoroalkyl anilines . While the original study focuses on distal quaternary carbons, adapting this method for this compound involves:

  • Nitroarene Preparation : Nitration of 3-bromo-5-(trifluoromethyl)benzene followed by palladium-catalyzed coupling with a chiral amine precursor.

  • Photoredox Coupling : Irradiation with visible light (450 nm) in the presence of [Ir(ppy)₃] (photocatalyst) and NiCl₂·glyme (cross-coupling catalyst) facilitates sequential radical formation and C–N bond formation .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines while preserving the trifluoromethyl moiety .

This method offers excellent regioselectivity and compatibility with diverse substrates, though optimizing enantioselectivity remains challenging.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-catalytic syntheses, resolution of racemic 3-(1-aminoethyl)-5-(trifluoromethyl)aniline provides an alternative route. A tartaric acid derivative (e.g., (R,R)-di-p-toluoyl tartaric acid) forms diastereomeric salts with the racemic amine, which are separated by fractional crystallization:

StepConditionsOutcome
Salt FormationEthanol, 25°C, 12 hPreferential crystallization of (R)-enantiomer salt
FiltrationVacuum filtration60–70% recovery of (R)-salt
BasificationNaOH (2M), extraction with CH₂Cl₂Free amine with 95% ee

While cost-effective, this method suffers from moderate yields and requires recycling of the resolving agent .

Reductive Amination of Ketone Precursors

Reductive amination offers a direct route to the aminoethyl side chain. Reacting 3-acetyl-5-(trifluoromethyl)aniline with ammonia and a chiral catalyst under hydrogenation conditions produces the target compound:

  • Ketone Synthesis : Friedel-Crafts acylation of 5-(trifluoromethyl)aniline with acetyl chloride yields 3-acetyl-5-(trifluoromethyl)aniline .

  • Asymmetric Hydrogenation : Using a ruthenium-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]), the ketone is hydrogenated at 50 bar H₂, 60°C, achieving 92% ee .

This method’s efficiency depends on the availability of enantioselective catalysts and the stability of the ketone intermediate.

Enzymatic Resolution Using Lipases

Biocatalytic methods exploit lipases’ enantioselectivity to hydrolyze ester precursors. For example, racemic 3-(1-acetamidoethyl)-5-(trifluoromethyl)aniline is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer:

(R)-Acetamide+H2OCAL-B(R)-Amine+Acetic Acid\text{(R)-Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{CAL-B}} \text{(R)-Amine} + \text{Acetic Acid}

The (S)-enantiomer remains unhydrolyzed, enabling separation via extraction. Reported yields reach 80% with >99% ee for the (R)-amine .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enhance purity and simplify purification. A Wang resin-bound 5-(trifluoromethyl)aniline derivative undergoes sequential alkylation and deprotection:

  • Resin Functionalization : Coupling with Fmoc-protected alanine using DIC/HOBt.

  • Alkylation : Mitsunobu reaction with ethanol introduces the ethyl group.

  • Deprotection : Cleavage with TFA/H₂O releases the (R)-configured amine .

This method suits combinatorial chemistry but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline serves as a critical building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The aminoethyl group can be oxidized to form imines or nitriles.
  • Reduction : Reduction processes can convert nitro groups to amino derivatives.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

The compound exhibits significant biological activities, particularly in anticancer research. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:

  • Anticancer Properties : Studies have shown that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) with IC50 values ranging from 9.28 to 43.9 µM .
  • Enzyme Interactions : It interacts with enzymes involved in cancer metabolism, such as monoacylglycerol lipase, enhancing its therapeutic potential .

Antiproliferative Activity

Research has demonstrated that modifications to the amino and trifluoromethyl groups significantly influence the compound's potency against specific cancer cells. For instance:

  • Derivatives with additional halogen substitutions on the aromatic ring exhibited enhanced activity against cancer cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that the presence of both the aminoethyl and trifluoromethyl groups contributes to the compound's unique biological properties. This dual functionality enhances binding affinity to target proteins and improves membrane permeability, facilitating cellular uptake .

Summary Table of Biological Activities

Activity TypeDetailsIC50 Values
Anticancer ActivityA549, MDA-MB-231, HeLa, HT-299.28 - 43.9 µM
Enzyme InteractionInhibition of monoacylglycerol lipaseLow nanomolar range
Binding AffinityIncreased due to trifluoromethyl groupNot quantified

Mechanism of Action

The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings and Implications

Positional Isomerism : Meta-substituted trifluoromethylanilines (e.g., the target compound) are less active than ortho-substituted analogs in kinase inhibition but offer tunable stereochemistry for selective binding ().

Role of Heterocycles: Imidazole substituents enhance activity against cancer cell lines but may increase off-target effects compared to aminoethyl groups ().

Chiral Specificity: The (R)-configuration in the aminoethyl side chain could optimize interactions with chiral binding pockets in kinases, a feature absent in non-chiral analogs ().

Biological Activity

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline, often referred to as a trifluoromethyl-substituted aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. Its molecular structure can be represented as follows:

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Key mechanisms include:

  • Inhibition of SOS1 Protein Interaction : The compound has been shown to inhibit the interaction between the SOS1 protein and KRAS, a critical pathway in cancer cell signaling. This inhibition can lead to reduced proliferation of cancer cells that rely on this signaling pathway for growth and survival .
  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit antitumor properties by disrupting cellular signaling pathways involved in tumor growth .

Biological Activity Assays

Biological activity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results from these assays are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.4Inhibition of KRAS-SOS1 interaction
MCF-7 (Breast Cancer)22.8Disruption of ERK signaling pathway
HeLa (Cervical Cancer)18.5Induction of apoptosis via mitochondrial pathway

Case Studies

Several case studies have explored the therapeutic potential and safety profile of this compound:

  • Case Study on Lung Cancer : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced tumor size in A549 xenograft models. The study noted a marked decrease in tumor cell proliferation markers following treatment .
  • Breast Cancer Research : Another study focused on MCF-7 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial for therapeutic applications. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity in vitro. However, further studies are necessary to evaluate long-term effects and potential side effects in vivo.

Q & A

Q. What are the optimal synthetic routes for (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step functionalization of a trifluoromethyl-substituted aniline core. Key steps include:
  • Reductive Amination : Use of chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (R)-1-aminoethyl group while preserving stereochemistry .
  • Trifluoromethylation : Electrophilic trifluoromethylation at the 5-position via Ullmann coupling or copper-mediated reactions .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to achieve >97% enantiomeric excess (as reported in commercial batches) .
  • Critical Parameters : Temperature control (<5°C during amination) and solvent polarity (preference for THF/DMF mixtures) significantly impact yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodological Answer :
  • <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) shows a characteristic singlet at δ -62 to -65 ppm, distinct from mono-/di-fluorinated analogs .
  • <sup>1</sup>H NMR : The ethylamine side chain exhibits a doublet (δ 1.2–1.4 ppm, CH3) and a multiplet (δ 3.1–3.3 ppm, NH-CH2), with coupling constants (J = 6–7 Hz) confirming stereochemistry .
  • IR : Strong absorption bands at 3350 cm<sup>-1</sup> (NH stretch) and 1130 cm<sup>-1</sup> (C-F stretch) .
  • HRMS : Expected [M+H]<sup>+</sup> at m/z 249.1 (calculated for C9H11F3N2) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets like ABL1?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. The trifluoromethyl group enhances hydrophobic interactions, while the ethylamine side chain forms hydrogen bonds with Asp381 and Glu286 in ABL1 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability. Key metrics: RMSD <2.0 Å and ligand-protein hydrogen bond occupancy >70% .
  • Free Energy Calculations : MM-PBSA/GBSA methods predict binding energies (ΔG ~ -12.3 kcal/mol for ABL1, comparable to imatinib derivatives) .

Q. How does the metabolic stability of this compound compare to non-fluorinated analogs in hepatic microsomal assays?

  • Methodological Answer :
  • In Vitro Assay : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM). Monitor degradation via LC-MS/MS over 60 minutes.
  • Key Findings :
  • Half-life (t1/2) : ~45 minutes for the trifluoromethyl analog vs. ~15 minutes for non-fluorinated analogs, due to reduced CYP3A4-mediated oxidation .
  • Metabolites : Primary pathway involves N-deethylation (confirmed by MS<sup>2</sup> fragments at m/z 205.1) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Test IC50 values in 3+ cell lines (e.g., K562, HEK293) with standardized protocols (72-hour MTT assays, 1–100 µM range).
  • Mechanistic Follow-Up :
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to verify direct binding to suspected targets (e.g., kinases) .
  • Off-Target Screening : Broad-spectrum kinase profiling (Eurofins KinaseProfiler) identifies cross-reactivity with FLT3 or PDGFRβ, explaining variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline
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(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.